2-(1-Aminocyclopropyl)benzonitrile hydrochloride
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Overview
Description
2-(1-Aminocyclopropyl)benzonitrile hydrochloride: is a chemical compound with the molecular formula C10H11ClN2. It is a derivative of benzonitrile, where the benzene ring is substituted with a 1-aminocyclopropyl group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Aminocyclopropyl)benzonitrile hydrochloride typically involves the reaction of benzonitrile with 1-aminocyclopropane. One common method includes the use of hydroxylamine hydrochloride as a reagent, which facilitates the formation of the desired product under controlled conditions . The reaction is usually carried out in the presence of a solvent such as paraxylene and an ionic liquid, which acts as a co-solvent and catalyst, simplifying the separation process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of ionic liquids in the reaction not only enhances the yield but also makes the process more environmentally friendly by eliminating the need for metal salt catalysts . The reaction conditions are optimized to ensure high conversion rates and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(1-Aminocyclopropyl)benzonitrile hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can undergo substitution reactions where the amino group or the nitrile group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of substituted benzonitrile derivatives.
Scientific Research Applications
2-(1-Aminocyclopropyl)benzonitrile hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.
Industry: It is used in the production of dyes, pesticides, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(1-Aminocyclopropyl)benzonitrile hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
Benzonitrile: The parent compound, which lacks the 1-aminocyclopropyl group.
4-(1-Aminocyclopropyl)benzonitrile hydrochloride: A similar compound with the amino group positioned differently on the benzene ring.
Uniqueness
2-(1-Aminocyclopropyl)benzonitrile hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C10H11ClN2 |
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Molecular Weight |
194.66 g/mol |
IUPAC Name |
2-(1-aminocyclopropyl)benzonitrile;hydrochloride |
InChI |
InChI=1S/C10H10N2.ClH/c11-7-8-3-1-2-4-9(8)10(12)5-6-10;/h1-4H,5-6,12H2;1H |
InChI Key |
UWDMPNOGTKCFHC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C2=CC=CC=C2C#N)N.Cl |
Origin of Product |
United States |
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